Diethylmethylbenzenediamine

Description

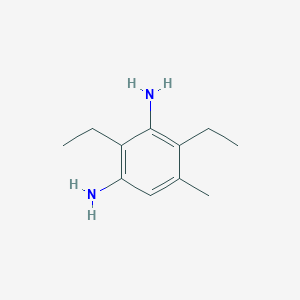

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethyl-5-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-8-7(3)6-10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDDRJXKMWSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1C)N)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860872 | |

| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170153-38-5, 68479-98-1 | |

| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethylbenzenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Diethylmethylbenzenediamine (DETDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Diethylmethylbenzenediamine (DETDA), a crucial industrial chemical primarily used as a chain extender and curing agent in the production of polyurethanes, polyureas, and epoxy resins. This document details the prevalent industrial synthesis methodologies, including the traditional Lewis acid-catalyzed ethylation of toluenediamine (TDA) and more contemporary, environmentally benign approaches utilizing zeolite catalysts. Furthermore, this guide elaborates on the principal purification techniques, with a focus on vacuum fractional distillation, and outlines methods for the analytical characterization of DETDA to ensure high purity. Detailed experimental protocols, quantitative data, and process diagrams are presented to assist researchers and professionals in the replication and optimization of these procedures.

Introduction

This compound (DETDA), commercially available under trade names such as Ethacure 100 and Lonza DETDA 80, is an aromatic diamine characterized by its low viscosity and high reactivity.[1][2] Its molecular structure, typically a mixture of 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine, imparts unique properties to polymers, including rapid curing times, high initial strength, and excellent thermal and hydrolytic stability.[3][4] These attributes make DETDA an indispensable component in Reaction Injection Molding (RIM) processes and in the formulation of high-performance coatings and elastomers.[5][6] This guide aims to provide a detailed technical resource on the synthesis and purification of this important industrial chemical.

Synthesis of this compound

The industrial synthesis of DETDA is primarily achieved through the direct ethylation of toluenediamine (TDA) with ethylene (B1197577).[1][7] The reaction can be catalyzed by different agents, leading to variations in reaction conditions, yields, and environmental impact.

Lewis Acid-Catalyzed Ethylation

A widely employed industrial method for DETDA synthesis involves the use of Lewis acid catalysts, such as aluminum-based compounds.[8] Triethylaluminium (TEA) is a common catalyst in this process.[8]

Experimental Protocol:

-

Reactor Preparation: A high-pressure autoclave reactor is charged with toluenediamine (TDA) and the triethylaluminium (TEA) catalyst. The typical catalyst loading is approximately 18.6% by weight relative to TDA.[8]

-

Reaction Conditions: The reactor is pressurized with ethylene. The molar ratio of ethylene to TDA is maintained at approximately 2.1:1.[8] The reaction mixture is then heated to a temperature of 300°C and the pressure is maintained at 10.0 MPa.[8]

-

Reaction Time: The reaction is allowed to proceed for 7 hours under constant stirring.[8]

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude DETDA is then collected for purification.

Zeolite-Catalyzed Ethylation

In an effort to develop a more environmentally friendly process, acidic zeolites have been investigated as catalysts for the ethylation of TDA.[9] This method avoids the use of hazardous Lewis acids like aluminum alkyls.[9]

Experimental Protocol:

-

Catalyst Preparation: An acidic zeolite catalyst, such as HZSM-5 treated with 0.6 mol/L NaOH, is prepared and activated.[9]

-

Reactor Setup: The ethylation is carried out in a batch reactor charged with 2,4-toluenediamine (2,4-TDA), the zeolite catalyst, and ethanol (B145695) as the ethylating agent.[9]

-

Reaction Parameters: The reactor is heated to 330°C and the reaction is conducted for 5 hours.[9]

-

Product Isolation: Upon completion, the catalyst is filtered off, and the crude product mixture, containing DETDA, monoethyl toluene (B28343) diamine (ETDA), and triethyl toluene diamine (TETDA), is subjected to purification.[9]

Synthesis Data Summary

| Synthesis Method | Catalyst | Ethylation Agent | Temperature (°C) | Pressure (MPa) | Time (h) | TDA Conversion (%) | DETDA Selectivity (%) | DETDA Yield (%) | Purity (%) |

| Lewis Acid-Catalyzed | Triethylaluminium | Ethylene | 300 | 10.0 | 7 | - | - | - | >98[8] |

| Zeolite-Catalyzed | HZSM-5 (NaOH treated) | Ethanol | 330 | - | 5 | 98.4[9] | 58.8[9] | - | - |

| Patent CN106946714A | CeO₂-CuO/ZnO/Al₂O₃ | Ethylene | - | - | - | - | 85.2[3] | 93.7[3] | 99.1[3] |

Purification of this compound

The crude product from the synthesis reaction is a mixture of DETDA isomers, unreacted TDA, and by-products such as mono- and tri-ethylated toluenediamines.[9] High-purity DETDA is obtained through purification, with vacuum fractional distillation being the most common industrial method.[3][8]

Vacuum Fractional Distillation

Fractional distillation separates compounds based on their boiling points.[10] Under reduced pressure, the boiling points of high-boiling compounds like DETDA are significantly lowered, preventing thermal degradation.[11]

Experimental Protocol (General):

-

Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks is assembled.

-

Charging the Still: The crude DETDA is charged into the distillation flask.

-

Distillation Conditions: The system is evacuated to a low pressure. While specific vacuum levels for DETDA distillation are not widely published, for similar high-boiling aromatic amines, pressures in the range of 1-10 mmHg are common. The distillation flask is heated. Given DETDA's atmospheric boiling point of 308°C, the distillation temperature under vacuum will be substantially lower.[4] Different fractions are collected at different temperature ranges. The main fraction containing the purified DETDA is collected. A Chinese patent suggests that after the reaction, water is added and then the mixture is distilled under reduced pressure to obtain DETDA with a purity of 99.1%.[3] Another source indicates that vacuum distillation can achieve a purity of over 98%.[8]

-

Product Collection: The purified DETDA, a light yellow to amber liquid, is collected in the receiving flask.[12]

Crystallization

While less common for the bulk purification of DETDA which is a liquid at room temperature, crystallization can be a valuable technique for obtaining highly pure analytical standards or for purifying solid derivatives of DETDA.

Experimental Protocol (General for Aromatic Amines):

-

Solvent Selection: A suitable solvent is chosen in which DETDA is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines, mixed solvent systems like dichloromethane/hexane or polar solvents like ethanol can be effective.[3]

-

Dissolution: The crude DETDA is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated before hot filtration to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Crystal formation can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

-

Isolation: The formed crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

-

Drying: The purified crystals are dried in a vacuum oven.

Analytical Characterization

To ensure the purity and structural integrity of the synthesized DETDA, various analytical techniques are employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of DETDA and identifying any impurities. The gas chromatogram will show the retention times of the different components, and the area of each peak is proportional to its concentration. The mass spectrometer provides fragmentation patterns that can be used to confirm the identity of DETDA and elucidate the structure of any by-products.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of DETDA. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.[1]

Process Diagrams

References

- 1. rsc.org [rsc.org]

- 2. epa.gov [epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. orgsyn.org [orgsyn.org]

- 9. Separation of Benzenamine, N,N-diethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. orgsyn.org [orgsyn.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. birchbiotech.com [birchbiotech.com]

- 14. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Diethylmethylbenzenediamine for Researchers and Drug Development Professionals

Introduction

Diethylmethylbenzenediamine, more commonly known in industrial and research settings as diethyltoluenediamine (B1605086) (DETDA), is an aromatic diamine that serves as a crucial component in the polymer industry. It is primarily used as a curing agent for epoxy resins and a chain extender for polyurethane and polyurea elastomers. Commercial DETDA is typically a mixture of isomers, with the two most abundant being 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine.[1][2] The specific ratio of these isomers can vary, with typical compositions being approximately 75.5-81.0% of the 2,4-isomer and 18.0-20.0% of the 2,6-isomer.[2][3] Understanding the distinct properties of each isomer is critical for optimizing performance in various applications and for assessing their biological activity and potential toxicological profiles, a key consideration for drug development professionals who may encounter these compounds or their derivatives.

Physicochemical Properties of this compound Isomers

The physical and chemical properties of the individual isomers of this compound are crucial for their handling, processing, and application. While much of the available data pertains to the isomeric mixture, distinct properties for the primary constituents have been reported.

Table 1: Physicochemical Properties of this compound Isomers and their Commercial Mixture

| Property | 3,5-diethyltoluene-2,4-diamine | 3,5-diethyltoluene-2,6-diamine | Commercial DETDA Mixture |

| CAS Number | 2095-02-5[4] | 2095-01-4[5] | 68479-98-1[6] |

| Molecular Formula | C₁₁H₁₈N₂[7] | C₁₁H₁₈N₂[5] | C₁₁H₁₈N₂[6] |

| Molecular Weight ( g/mol ) | 178.27[7] | 178.27[5] | 178.28[8] |

| Appearance | - | - | Light yellow to amber transparent liquid[8] |

| Boiling Point (°C) | 315.6 at 760 mmHg[9] | 314.4 at 760 mmHg[10] | 308[11] |

| Density (g/cm³) | 1.013[9] | 1.013[10] | 1.022[12] |

| Flash Point (°C) | 171.6[9] | 170.6[10] | >140[13] |

| Solubility | Water: 695 mg/L (estimated)[9] | - | Slightly soluble in water; soluble in alcohols, ethers, ketones, and other polar organic solvents.[8] |

| Vapor Pressure | 0.000433 mmHg at 25°C[9] | - | - |

| Refractive Index | 1.581[9] | - | - |

Synthesis and Separation of Isomers

The primary industrial synthesis of this compound involves the ethylation of toluenediamine (TDA). The process typically utilizes a catalyst system and is carried out under high temperature and pressure.

Experimental Protocol: Synthesis of this compound (Isomer Mixture)

This protocol is based on a patented industrial synthesis method.[12]

Materials:

-

2,4- and 2,6-toluenediamine (TDA) mixture

-

Aluminum powder

-

Zinc powder

-

Anhydrous aluminum trichloride

-

Diethylaluminum chloride

-

Diphenyl ether (for dilution)

Procedure:

-

Charge a high-pressure autoclave with TDA, aluminum powder, zinc powder, anhydrous aluminum trichloride, and diethylaluminum chloride.

-

Heat the mixture to 150-200°C with stirring for 1-1.5 hours to form the "arylamine-aluminum" catalyst system. During this time, hydrogen gas will be evolved.

-

Purge the reactor with a small amount of ethylene to remove the generated hydrogen.

-

Increase the temperature to 290-330°C and introduce ethylene gas to a pressure of 6.0-8.0 MPa. The reaction is typically complete in 0.75-1.2 hours.

-

After the reaction, cool the reactor and reduce the pressure.

-

Add diphenyl ether to dilute the reaction mixture.

-

Filter the hot mixture (150°C) to remove the catalyst. The catalyst can be recycled.

-

The filtrate is then subjected to vacuum distillation to purify the this compound isomer mixture.

Experimental Protocol: Separation of Isomers

The separation of the 2,4- and 2,6-isomers of this compound can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a suitable method for their analytical and preparative separation.

Materials:

-

Commercial DETDA isomer mixture

-

HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile (B52724), water)

-

Reverse-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector

Procedure:

-

Method Development: Develop a suitable gradient elution method. A common approach for separating aromatic amine isomers is to use a reverse-phase column with a mobile phase gradient of acetonitrile and water.[14]

-

Sample Preparation: Dissolve a small amount of the DETDA mixture in the initial mobile phase solvent.

-

Injection and Separation: Inject the sample onto the HPLC column and run the gradient program. The isomers will separate based on their differential partitioning between the stationary and mobile phases.

-

Detection: Monitor the elution of the isomers using a UV detector, typically at wavelengths around 240 nm, 280 nm, and 305 nm.[14]

-

Fraction Collection (for preparative separation): Collect the fractions corresponding to each isomer peak as they elute from the column.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified isomers.

Reactivity and Applications

The two primary isomers of this compound exhibit differences in reactivity, which can be attributed to the steric hindrance around the amino groups. This difference in reactivity is a key factor in their application in polymer chemistry. The general workflow for its use as a chain extender in polyurethane synthesis is depicted below.

References

- 1. Synthesis method of diethyl toluene diamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Diethyl Methyl Toluene Diamine-DETDA Manufacturers & Suppliers - China Diethyl Methyl Toluene Diamine-DETDA Factory [chinafortunechemical.com]

- 3. Toxicogenomic Technologies - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DIETHYL TOLUENE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 5. 2,6-Diamino-3,5-diethyltoluene | C11H18N2 | CID 74979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl toluene diamine - Wikipedia [en.wikipedia.org]

- 7. 3,5-DIETHYLTOLUENE-2,4-DIAMINE CAS#: [m.chemicalbook.com]

- 8. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]

- 9. PubChemLite - 2,6-diamino-3,5-diethyltoluene (C11H18N2) [pubchemlite.lcsb.uni.lu]

- 10. 2,6-diamino-3,5-diethyltoluene synthesis - chemicalbook [chemicalbook.com]

- 11. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101417953A - Synthesis method of diethyl toluene diamine - Google Patents [patents.google.com]

- 13. 2,6-diamino-3,5-diethyltoluene | CAS#:2095-01-4 | Chemsrc [chemsrc.com]

- 14. Sensitization and cross‐reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane‐4,4′‐diisocyanate, diphenylmethane‐4,4′‐diamine, dicyclohexylmethane‐4,4′‐diisocyanate, and dicylohexylmethane‐4,4′‐diamine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Diethylmethylbenzenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylmethylbenzenediamine (DETDA) is a significant industrial chemical, primarily used as a chain extender for polyurethane elastomers and a curing agent for epoxy resins. Its molecular structure, typically a mixture of isomers, dictates its physical and chemical properties, making detailed structural elucidation crucial for quality control and application development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize DETDA. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles, alongside detailed, generalized experimental protocols for acquiring such data. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are outlined to serve as a practical resource for researchers.

Introduction

This compound, commonly referred to as DETDA, is an aromatic amine that exists as a mixture of isomers, with 2,4-diethyl-6-methyl-1,3-benzenediamine and 4,6-diethyl-2-methyl-1,3-benzenediamine being the predominant forms. The precise ratio and purity of these isomers can influence the performance of the resulting polymers. Therefore, robust analytical methods for its characterization are essential. Spectroscopic techniques provide the necessary tools to confirm the molecular structure, identify functional groups, determine molecular weight, and assess purity. This document serves as a foundational guide, presenting the expected spectroscopic signatures of DETDA and the detailed experimental procedures to obtain them.

Predicted Spectroscopic Data

The following data is predicted for the major isomers of this compound. These predictions are derived from established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons) |

| a | ~1.1 - 1.3 | Triplet | 6H | -CH₂CH ₃ |

| b | ~2.1 - 2.3 | Singlet | 3H | Ar-CH ₃ |

| c | ~2.5 - 2.7 | Quartet | 4H | -CH ₂CH₃ |

| d | ~3.5 - 4.5 (broad) | Singlet | 4H | -NH ₂ |

| e | ~6.5 - 7.0 | Singlet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment (Carbons) |

| 1 | ~13 - 15 | -CH₂C H₃ |

| 2 | ~17 - 20 | Ar-C H₃ |

| 3 | ~23 - 26 | -C H₂CH₃ |

| 4 | ~105 - 110 | Ar-C H |

| 5 | ~120 - 125 | Ar-C -CH₃ |

| 6 | ~128 - 133 | Ar-C -CH₂CH₃ |

| 7 | ~145 - 150 | Ar-C -NH₂ |

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H Stretch | Medium-Strong | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Medium | Aromatic C-H |

| 2850 - 2970 | C-H Stretch | Strong | Aliphatic C-H (in ethyl & methyl) |

| 1600 - 1650 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |

| 1500 - 1600 | C=C Stretch | Medium-Strong | Aromatic Ring |

| 1250 - 1335 | C-N Stretch | Strong | Aromatic Amine |

| 665 - 910 | N-H Wag | Strong, Broad | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 178 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₁₁H₁₈N₂. The odd molecular weight is consistent with the Nitrogen Rule (even number of N atoms). |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group (β-cleavage).[1][2] |

| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 134 | [M - C₂H₅ - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of an ethyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores like aromatic rings. Aromatic amines typically show strong absorption in the UV region.[3][4]

Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~240 - 250 | π → π | Benzene Ring |

| ~290 - 310 | π → π | Benzene Ring with Amine Substitution |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of liquid samples like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

-

Sample of this compound

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the liquid this compound sample in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.[5] Transfer the solution into an NMR tube using a pipette.

-

Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the acquisition parameters: spectral width (~15 ppm), pulse angle (30-45 degrees), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing (¹H):

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Set acquisition parameters, including a wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets.

-

-

Data Processing (¹³C):

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

-

FTIR Spectroscopy Protocol (ATR Method)

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Sample of this compound.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Background Scan: Ensure the ATR crystal is clean and dry.[6] Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.[7]

-

Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.[8]

Mass Spectrometry Protocol (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

Sample of this compound.

-

Autosampler vial with cap.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol.[9] Transfer the solution to an autosampler vial.

-

GC Method: Set up a GC method suitable for separating the isomers if desired, or a simple method for direct injection. This includes setting the injector temperature, column type, temperature program, and carrier gas flow rate.

-

MS Method: Set the MS parameters. For EI, a standard electron energy of 70 eV is used.[10] Set the mass range to be scanned (e.g., m/z 40-500).

-

Data Acquisition: Inject the sample into the GC-MS system. The sample is vaporized, separated by the GC column (or passes directly to the source), and then ionized in the MS source.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺•) and major fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for aromatic amines to support the structural assignment.[1]

UV-Vis Spectroscopy Protocol

Objective: To measure the wavelengths of maximum absorbance.

Materials:

-

UV-Vis spectrophotometer (double-beam preferred).

-

A pair of matched quartz cuvettes (1 cm path length).

-

Spectroscopic grade solvent (e.g., ethanol (B145695) or hexane).

-

Sample of this compound.

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock solution, prepare a sample of a concentration that gives a maximum absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Fill both cuvettes with the pure solvent. Place the reference cuvette and the sample cuvette (containing only solvent at this stage) in their respective holders. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[11]

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared sample solution, and then fill it with the sample solution. Place it back into the sample holder.

-

Acquire Spectrum: Scan the sample over the same wavelength range. The instrument will record the absorbance as a function of wavelength.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. By combining the predicted data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can gain a comprehensive understanding of the molecule's structure. The detailed experimental protocols offer a practical starting point for laboratory analysis, ensuring the acquisition of high-quality data. This foundational information is critical for professionals in research and drug development who rely on precise molecular characterization for advancing their work.

References

- 1. people.whitman.edu [people.whitman.edu]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. youtube.com [youtube.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

In-Depth Technical Guide: The Reaction Mechanism of DETDA with Epoxy Resins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanism between Diethyltoluenediamine (DETDA) and epoxy resins. DETDA, a widely used aromatic amine curing agent, plays a crucial role in the formulation of high-performance epoxy systems. Its unique chemical structure and reactivity lead to the formation of robust, cross-linked polymer networks with desirable thermal and mechanical properties. This document details the reaction pathways, presents quantitative data from relevant studies, outlines detailed experimental protocols for characterization, and provides visual representations of the key processes.

Core Reaction Mechanism

The curing of epoxy resins with DETDA is a complex process involving the nucleophilic addition of the amine groups of DETDA to the electrophilic carbon atoms of the epoxide rings. This reaction proceeds in a two-step manner, leading to the formation of a highly cross-linked, three-dimensional network.

The reaction is initiated by the nucleophilic attack of the primary amine groups on the epoxy ring, resulting in the opening of the ring and the formation of a secondary amine and a hydroxyl group.[1] The newly formed secondary amine is also reactive and can subsequently attack another epoxy group, forming a tertiary amine and an additional hydroxyl group.[1] This step-growth polymerization continues until a rigid, cross-linked network is formed.

The overall reactivity of the DETDA-epoxy system is influenced by several factors, including the steric hindrance provided by the ethyl groups on the DETDA molecule and the electron-donating nature of the alkyl groups on the aromatic ring.[2] Studies have shown that the reactivity of the primary amine in DETDA is higher than that of the secondary amine.[3][4]

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on DETDA-cured epoxy systems, providing a basis for comparison of their kinetic, thermal, and mechanical properties.

Table 1: Kinetic Parameters from Non-Isothermal Differential Scanning Calorimetry (DSC)

| Parameter | Symbol | Typical Value Range | Method of Determination |

| Activation Energy | E_a | 50 - 70 kJ/mol | Kissinger, Flynn-Wall-Ozawa[5] |

| Reaction Order | n | 0.8 - 1.2 | Crane Equation, Model Fitting[5] |

| Total Heat of Reaction | ΔH_total | 350 - 500 J/g | Integration of DSC exotherm[5] |

Table 2: Cure Characteristics from Isothermal Fourier-Transform Infrared (FTIR) Spectroscopy

| Parameter | Condition | Typical Observation |

| Epoxy Group Conversion | Isothermal Curing | Disappearance of the peak around 915 cm⁻¹[5] |

| Hydroxyl Group Formation | Isothermal Curing | Appearance of a broad peak around 3400 cm⁻¹[5] |

Table 3: Rheological Properties

| Parameter | Condition | Typical Value Range |

| Gel Time | 80 - 120 °C | 10 - 60 minutes[5] |

| Initial Viscosity | Room Temperature | 1 - 5 Pa·s[5] |

| Gel Point (Degree of Cure) | 150 °C and 170 °C | ~0.71[1] |

Table 4: Mechanical Properties of DETDA-Cured Epoxy Resins

| Property | Test Standard | Typical Value |

| Tensile Strength | ASTM D638 | 11,000 psi[6] |

| Tensile Modulus | ASTM D638 | 380,000 psi[6] |

| Flexural Strength | ASTM D790 | 18,000 psi[6] |

| Flexural Modulus | ASTM D790 | 390,000 psi[6] |

| Volumetric Shrinkage (fully cured) | - | 2.36 ± 0.08%[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the reaction mechanism and properties of DETDA-cured epoxy resins.

Differential Scanning Calorimetry (DSC) for Cure Kinetics

Objective: To determine the kinetic parameters of the curing reaction, such as activation energy and reaction order.

Methodology:

-

Sample Preparation: A precise stoichiometric ratio of epoxy resin (e.g., DGEBA) and DETDA hardener (e.g., 100:26.4 parts by weight) is thoroughly mixed by hand or a mechanical mixer for a specified time (e.g., 2 minutes) at room temperature.[1] To remove entrapped air, the mixture is degassed in a vacuum oven.[1]

-

Non-Isothermal Scans: A small amount of the uncured mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. The sample is heated in the DSC instrument at several constant heating rates (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from room temperature to 300 °C). An empty sealed pan is used as a reference. The exothermic heat flow associated with the curing reaction is recorded as a function of temperature.

-

Isothermal Scans: A small sample of the uncured mixture is rapidly heated to a specific isothermal curing temperature (e.g., 100, 120, 140 °C) in the DSC and held at that temperature for a sufficient time for the reaction to go to completion. The heat flow is recorded as a function of time.

-

Data Analysis: The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak from a non-isothermal scan. The degree of cure (α) at any time or temperature is calculated as the ratio of the heat evolved up to that point to the total heat of reaction. Kinetic parameters are then determined using model-free methods (e.g., Kissinger, Flynn-Wall-Ozawa) or model-fitting methods applied to the DSC data.[5][7]

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

Objective: To monitor the chemical changes during the curing process by tracking the concentration of functional groups.

Methodology:

-

Sample Preparation: A thin film of the reacting mixture is placed between two potassium bromide (KBr) plates or on a suitable substrate for in-situ measurements.

-

Spectral Acquisition: FTIR spectra are recorded at regular intervals during the isothermal curing process in the mid-infrared (MIR) or near-infrared (NIR) range.

-

Data Analysis: The disappearance of the epoxy group is monitored by the decrease in the absorbance of its characteristic peak, typically around 915 cm⁻¹.[5][8] The formation of hydroxyl groups can be observed by the appearance and increase of a broad peak around 3400 cm⁻¹.[5] The degree of epoxy conversion can be quantified by normalizing the area of the epoxy peak to an internal standard peak that does not change during the reaction (e.g., a peak from the aromatic rings of the epoxy backbone).[9]

Rheological Analysis for Gelation and Viscosity Profile

Objective: To determine the gel time and monitor the viscosity changes during the curing process.

Methodology:

-

Sample Preparation: The epoxy and DETDA are mixed as described for the DSC protocol.

-

Measurement: The mixture is immediately loaded onto a rotational rheometer with a parallel plate or cone-and-plate geometry. The sample is subjected to a small-amplitude oscillatory shear at a constant frequency and temperature.

-

Data Analysis: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time. The gel point is typically identified as the crossover point where G' = G''.[10] This point signifies the transition from a liquid-like to a solid-like behavior.[1]

Mandatory Visualizations

Reaction Signaling Pathway

Caption: Reaction mechanism of DETDA with epoxy resin.

Experimental Workflow

Caption: Experimental workflow for studying DETDA-epoxy reactions.

References

- 1. arxiv.org [arxiv.org]

- 2. imapsjmep.org [imapsjmep.org]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. Thermodynamic and mechanical properties of epoxy resin DGEBF crosslinked with DETDA by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. gantrade.com [gantrade.com]

- 7. scielo.br [scielo.br]

- 8. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atlantis-press.com [atlantis-press.com]

- 10. tainstruments.com [tainstruments.com]

A Comprehensive Technical Guide to the Thermal Degradation Analysis of Diethylmethylbenzenediamine (DETDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the methodologies used to analyze the thermal degradation of Diethylmethylbenzenediamine (DETDA), a crucial curing agent known for imparting excellent thermal stability to polymers such as polyurethanes and epoxy resins.[1][2][3][4] While specific experimental data on the thermal decomposition of pure DETDA is not extensively available in public literature, this document outlines the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) that are applied to characterize the thermal stability and decomposition products of aromatic amines. The guide presents illustrative data from analogous aromatic diamines to provide a framework for understanding the expected thermal behavior of DETDA. Furthermore, potential thermal degradation pathways for DETDA are proposed based on established amine chemistry.

Introduction to this compound (DETDA)

This compound, commonly known as DETDA, is an aromatic diamine that serves as a highly effective chain extender and curing agent in the polymer industry.[1][2] Its molecular structure, characterized by a toluene (B28343) backbone with two amine groups and two ethyl substituents, contributes to its high reactivity and its ability to form robust polymer networks.[2] DETDA is widely used in the production of polyurethanes, polyureas, and epoxy resins, where it enhances the mechanical properties and, notably, the thermal stability of the final products.[1][3][4] Understanding the thermal degradation profile of DETDA is critical for predicting the service life and failure modes of materials in which it is a component.

Experimental Protocols for Thermal Degradation Analysis

A comprehensive thermal degradation analysis of an aromatic amine like DETDA typically involves a suite of analytical techniques to determine its thermal stability, phase transitions, and decomposition products.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is fundamental to assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, representative sample of DETDA (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small amount of DETDA (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram plots heat flow against temperature, with endothermic and exothermic events appearing as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of DETDA (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

Gas Chromatography: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program involves an initial hold temperature followed by a temperature ramp to elute all components.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.

-

Data Analysis: The mass spectra of the decomposition products are compared to spectral libraries (e.g., NIST) for identification.

Data Presentation: Illustrative Thermal Analysis Data

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for an Aromatic Diamine

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~ 250 - 300 °C |

| Temperature of 5% Weight Loss (Td5%) | ~ 280 - 330 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 300 - 350 °C |

| Residual Mass at 800 °C | < 5% |

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for an Aromatic Diamine

| Parameter | Value |

| Melting Point (Tm) | ~ 80 - 120 °C |

| Enthalpy of Fusion (ΔHf) | ~ 100 - 150 J/g |

| Decomposition | Exothermic event following melting |

Table 3: Potential Thermal Decomposition Products of DETDA Identified by Py-GC-MS (Hypothetical)

| Retention Time (min) | Identified Compound | Proposed Origin |

| 5.2 | Ethylamine | Cleavage of ethyl group |

| 7.8 | Toluene | Fragmentation of the aromatic ring |

| 10.5 | Diethylaniline | Rearrangement and fragmentation |

| 12.1 | Methylaniline | Cleavage of ethyl and methyl groups |

| 15.3 | Diethyl-methyl-phenylamine | Partial degradation product |

Visualization of Experimental Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed logical relationship for the thermal degradation of DETDA.

Proposed Thermal Degradation Pathways of DETDA

Based on the thermal degradation studies of other aromatic amines, the decomposition of DETDA is likely to proceed through a free-radical mechanism initiated by the homolytic cleavage of the weakest bonds in the molecule at elevated temperatures. The C-N bonds and the C-C bonds of the ethyl groups are susceptible to initial scission.

The primary degradation steps may involve:

-

Initiation: Homolytic cleavage of the C-N bond between the aromatic ring and the amine group, or the C-C bond of the ethyl substituents, to form radical intermediates.

-

Propagation: The highly reactive radical species can undergo a series of reactions, including hydrogen abstraction, intramolecular rearrangement, and further fragmentation. This can lead to the formation of a variety of smaller, volatile molecules.

-

Termination: The radical chain reactions terminate through recombination or disproportionation reactions, which can lead to the formation of more stable, higher molecular weight products and ultimately a char residue at very high temperatures.

The presence of the aromatic ring suggests that char formation is a likely outcome at higher temperatures. The specific products formed will depend on the pyrolysis temperature and conditions.

Conclusion

A thorough thermal degradation analysis of this compound is essential for understanding its performance as a thermal stabilizer in polymer systems. While specific, detailed public data on pure DETDA is limited, the application of standard analytical techniques such as TGA, DSC, and Py-GC-MS provides a robust framework for its characterization. By following the detailed experimental protocols outlined in this guide and comparing the results with data from analogous aromatic amines, researchers can gain significant insights into the thermal stability, decomposition kinetics, and degradation products of DETDA. This knowledge is invaluable for the development of advanced materials with enhanced thermal properties.

References

An In-depth Technical Guide to the Solubility of Diethylmethylbenzenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmethylbenzenediamine, commonly known as DETDA, is an aromatic diamine that serves as a crucial component in various industrial applications. It is widely utilized as a curing agent for epoxy resins and a chain extender for polyurethane elastomers.[1][2] Its effectiveness in these roles is significantly influenced by its solubility characteristics in organic solvents, which dictates its miscibility with polymer precursors and other reactants, thereby affecting reaction kinetics and the properties of the final product.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who require a thorough understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

DETDA is a light yellow to amber transparent liquid with the chemical formula C₁₁H₁₈N₂.[1] It is a mixture of isomers, primarily 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine.

Table 1: Physicochemical Properties of this compound (DETDA)

| Property | Value | Reference(s) |

| CAS Number | 68479-98-1 | [1] |

| Molecular Weight | 178.28 g/mol | [1] |

| Appearance | Light yellow to amber transparent liquid | [1] |

| Boiling Point | 308 °C | [3] |

| Density | 1.022 g/cm³ at 20°C | [3] |

| Flash Point | >140 °C | [4] |

| Vapor Pressure | 1.33 kPa at 165°C | [1] |

Solubility of this compound in Organic Solvents

The solubility of a compound is a critical parameter in process chemistry, influencing reaction rates, purification methods, and formulation development. This compound is generally characterized by its good solubility in polar organic solvents.[2][5] This is attributed to the presence of the two amino groups which can engage in hydrogen bonding with polar solvent molecules. Aromatic amines, such as DETDA, tend to be more soluble in aromatic and polar organic solvents.[6]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, the following table summarizes the known quantitative and qualitative solubility information.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility | Temperature (°C) | Reference(s) |

| Water | Polar Protic | ~1% (w/w) | 20 | [1] |

| Water | Polar Protic | 23 g/L | 30 | [4] |

| Heptane | Nonpolar | ~3.5% (w/w) | 20 | [1] |

| Ethanol | Polar Protic | Miscible | Not Specified | [3] |

| Toluene (B28343) | Aromatic | Miscible | Not Specified | [3] |

| Alcohols | Polar Protic | Soluble | Not Specified | [2][5] |

| Ethers | Polar Aprotic | Soluble | Not Specified | [2][5] |

| Ketones | Polar Aprotic | Soluble | Not Specified | [2][5] |

| Dimethylformamide | Polar Aprotic | Soluble | Not Specified | [7] |

Experimental Protocol for Solubility Determination

For instances where precise, quantitative solubility data in a specific organic solvent is required, the following experimental protocol, based on the widely accepted shake-flask method, can be employed. This method is adapted from standard guidelines such as OECD Guideline 105 and ASTM E1148 for determining the solubility of substances.

Principle

An excess amount of this compound is equilibrated with the chosen organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass flasks with stoppers

-

Syringes and syringe filters (chemically resistant, e.g., PTFE with a 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the organic solvent. The presence of undissolved DETDA is essential to ensure that a saturated solution is achieved.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24 to 72 hours).

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved material to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, the syringe should be fitted with a syringe filter that is pre-warmed to the experimental temperature.

-

Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of DETDA in the same solvent.

-

Calculate the concentration of DETDA in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Visualization of a Key Application: Curing of Epoxy Resin

The solubility of this compound is critical in its application as a curing agent for epoxy resins. It must be soluble in the resin to ensure a homogeneous reaction mixture, leading to uniform cross-linking and optimal mechanical properties of the cured material. The following diagram illustrates the general reaction pathway.

Caption: Reaction pathway for the curing of epoxy resin with DETDA.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While comprehensive quantitative data is limited, the available information indicates good solubility in polar organic solvents, which is consistent with its chemical structure and its primary applications as a curing agent and chain extender. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in specific solvents of interest. A deeper understanding of the solubility of DETDA is essential for optimizing its use in various industrial processes and for the development of new materials with tailored properties.

References

- 1. Diethyl toluene diamine(DETDA) | C11H18N2 | CAS 68479-98-1 [m.polyaspartic-resin.com]

- 2. DIETHYL TOLUENE DIAMINE - Ataman Kimya [atamanchemicals.com]

- 3. ketjen.com [ketjen.com]

- 4. chembk.com [chembk.com]

- 5. DETDA - Ataman Kimya [atamanchemicals.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

A Technical Guide to Quantum Chemical Calculations for Diethylmethylbenzenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of diethylmethylbenzenediamine. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines the established theoretical frameworks and computational methodologies that are routinely applied to similar aromatic amine compounds. The data presented herein is illustrative, based on typical results from Density Functional Theory (DFT) calculations, to provide a practical guide for researchers initiating such studies.

Introduction to this compound and the Role of Computational Chemistry

This compound, an aromatic diamine, finds significant use in industrial applications, particularly as a chain extender in the production of polyurethanes and polyureas, and as a curing agent for epoxy resins[1]. Its molecular structure, characterized by a substituted benzene (B151609) ring with two amine and two ethyl groups, dictates its reactivity and physical properties. Understanding these properties at a quantum-mechanical level is crucial for optimizing its industrial applications and for assessing its toxicological profile[1].

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and materials science.[2][3] These methods allow for the detailed investigation of molecular structures, electronic properties, and vibrational spectra, offering insights that can be challenging to obtain through experimental means alone. For a molecule like this compound, these calculations can predict its three-dimensional geometry, electronic reactivity, and spectral signatures, which are foundational for understanding its behavior in various chemical environments.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. This approach is computationally more tractable than traditional ab initio methods while often providing a high level of accuracy.[4]

Key concepts in DFT calculations include:

-

Functionals: Approximate solutions to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. Common functionals include B3LYP, M06-2X, and PBE.

-

Basis Sets: A set of mathematical functions used to build molecular orbitals. The choice of basis set (e.g., 6-31G(d,p), cc-pVTZ) affects the accuracy and computational cost of the calculation. Larger basis sets provide more accurate results but require more computational resources.

Detailed Computational Protocol

The following protocol outlines a typical workflow for performing DFT calculations on this compound.

3.1. Molecular Structure Preparation

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The IUPAC name for one of its isomers is 2,4-diethyl-5-methylbenzene-1,3-diamine[1][5].

-

Conformational Search (Optional but Recommended): For flexible molecules with multiple rotatable bonds (like the ethyl and amine groups), a conformational search is performed to identify the lowest energy conformer. This can be done using molecular mechanics or semi-empirical methods as a preliminary step.

3.2. Geometry Optimization

-

Method Selection: The geometry of the lowest energy conformer is then optimized using DFT. A common and well-balanced choice for method and basis set is B3LYP/6-31G(d,p). For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Optimization Algorithm: The optimization is performed to find the stationary point on the potential energy surface corresponding to a local minimum. This ensures that all calculated forces on the atoms are negligible.

-

Convergence Criteria: Strict convergence criteria for energy and forces should be used to ensure a true minimum is found.

3.3. Frequency Calculation

-

Vibrational Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Properties: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

IR Spectrum Prediction: The calculated vibrational frequencies and their intensities can be used to predict the infrared (IR) spectrum of the molecule.

3.4. Electronic Property Calculation

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Electron Density and Electrostatic Potential: The electron density distribution and the molecular electrostatic potential (MEP) are calculated to identify regions of high and low electron density, which are indicative of electrophilic and nucleophilic sites.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity.

The following diagram illustrates the computational workflow:

Caption: Computational workflow for quantum chemical calculations on this compound.

Presentation of Quantitative Data

The results of the quantum chemical calculations should be presented in a clear and organized manner. The following tables provide templates for summarizing the key findings. The data shown is illustrative for a hypothetical calculation.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.401 | ||

| C1-N1 | 1.395 | ||

| C2-C3 | 1.398 | ||

| C-H (avg) | 1.085 | ||

| N-H (avg) | 1.012 | ||

| C-C-C (ring avg) | 120.0 | ||

| C-N-H | 118.5 | ||

| H-N-H | 115.0 | ||

| C1-C2-C3-C4 | 0.1 | ||

| C6-C1-N1-H1 | 179.5 |

Table 2: Calculated Electronic Properties

| Property | Value |

| Energy of HOMO | -5.23 eV |

| Energy of LUMO | -0.89 eV |

| HOMO-LUMO Gap | 4.34 eV |

| Dipole Moment | 1.52 Debye |

| Ionization Potential | 5.23 eV |

| Electron Affinity | 0.89 eV |

| Total Energy | -657.123 Hartrees |

Table 3: Selected Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3450 | 55.2 | N-H symmetric stretch |

| 3380 | 48.9 | N-H asymmetric stretch |

| 3050 | 25.1 | Aromatic C-H stretch |

| 2970 | 85.6 | Aliphatic C-H stretch |

| 1620 | 65.3 | Aromatic C=C stretch |

| 1580 | 42.1 | N-H scissoring |

| 1250 | 78.4 | C-N stretch |

Logical Relationships in Computational Analysis

The various parameters obtained from quantum chemical calculations are interconnected and provide a holistic view of the molecule's properties. The following diagram illustrates these relationships.

Caption: Interrelation of computational inputs, calculations, and predicted properties.

Conclusion

Quantum chemical calculations offer a powerful, non-experimental route to understanding the fundamental properties of industrial chemicals like this compound. By following a systematic computational protocol, researchers can obtain reliable data on molecular structure, stability, and reactivity. This information is invaluable for a wide range of applications, from optimizing industrial processes to providing foundational data for toxicological assessments and guiding new material design. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such computational studies.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media | MDPI [mdpi.com]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Diethyl-5-methyl-1,3-benzenediamine | C11H18N2 | CID 22419268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Maze: A Technical Guide to the Safe Handling of Diethyltoluenediamine (DETDA) in the Laboratory

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of Diethyltoluenediamine (DETDA) in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, this document outlines the core hazards, mandates stringent personal protective equipment protocols, and provides detailed experimental and emergency procedures to ensure a safe research environment.

Core Hazards and Toxicological Profile

Diethyltoluenediamine (DETDA) is a versatile industrial chemical, widely used as a curing agent and chain extender in polymer applications.[1] However, its utility is matched by a significant hazard profile that necessitates careful handling. DETDA is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing damage to organs through prolonged or repeated exposure.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[2][5] A primary concern is the potential for methemoglobin formation upon inhalation, skin absorption, or ingestion, which reduces the blood's oxygen-carrying capacity and can lead to cyanosis.[6][7]

Quantitative Toxicity Data

The following tables summarize the key toxicological data for DETDA, providing a quantitative basis for risk assessment in the laboratory.

| Acute Toxicity | |

| Oral LD50 (Rat) | 472 mg/kg[6] - 738 mg/kg[7] |

| Dermal LD50 (Rabbit) | > 1,000 mg/kg[6] |

| Dermal LD50 (Rat) | > 2,000 mg/kg[5][7] |

| Inhalation LC50 (Rat) | > 2.45 mg/l (1 h)[6] |

| Irritation & Sensitization | |

| Skin Irritation (Rabbit) | Non-irritating[5][6][7] |

| Eye Irritation (Rabbit) | Irritating[5][6][7] |

| Sensitization (Guinea Pig) | Non-sensitizer[5][6] |

| Ecological Toxicity | |

| Acute Toxicity to Fish (Golden orfe) | LC50: ca. 194 mg/l (48 h)[6][7] |

| Acute Toxicity to Aquatic Invertebrates (Daphnia magna) | EC50: Approximately 0.5 mg/l (48 h)[7] |

| Toxicity to Microorganisms (Pseudomonas putida) | EC10: 170 mg/l (24 h)[7] |

| Biodegradation (aerobic) | 0% (28 Days)[6][7] |

Mandatory Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is non-negotiable when handling DETDA. The following equipment is mandatory to prevent exposure.

| PPE Category | Specification |

| Eye and Face Protection | Tightly fitting safety goggles or a face shield are required.[2] Standard safety glasses must conform to EN166 (EU) or NIOSH (US) standards.[2] |

| Skin Protection | Wear compatible, chemical-resistant gloves.[2] A complete protective suit is necessary to prevent skin contact.[2] |

| Respiratory Protection | In case of vapor formation or potential for inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., ABEK filter).[2][8] |

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are foundational to a safe laboratory environment when working with DETDA.

General Handling Procedures

-

Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood with a local exhaust ventilation system.[2][9]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][4]

-

Avoid Inhalation: Do not breathe vapors or mists.[2] Inhalation is a primary route of exposure that can lead to systemic toxicity.[6]

-

Hygienic Practices: Smoking, eating, and drinking are strictly prohibited in the handling area.[2][8] Wash hands and face thoroughly after handling.[7]

-

Container Management: Keep containers tightly closed when not in use.[7][10] Opened containers must be carefully resealed and kept upright to prevent leakage.[8][10]

Storage Protocols

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][10][11]

-

Container Integrity: Ensure storage containers are properly labeled and free from damage.

-

Segregation: Store apart from foodstuff containers.[12]

-

Environmental Protection: Store in a manner that prevents release into the environment.[8]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is irregular or has stopped, administer artificial respiration.[5] Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[5] A physician should be consulted.[5]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical advice from an ophthalmologist.[4]

-

Ingestion: If the person is conscious, wash out their mouth with water.[4] Do not induce vomiting.[11] Call a physician or poison control center immediately.[4]

Spill and Leak Procedures

-

Isolate the Area: Immediately isolate the spill or leak area.[13]

-

Personal Protection: Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[13]

-

Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spillage.[8] For large spills, dike the area to prevent spreading.[14]

-

Cleanup: Collect the absorbed material and place it in a suitable container for disposal according to local, state, and federal regulations.[8][11]

-

Ventilation: Ensure the area is well-ventilated.[4]

Visualizing Safety: Workflows and Pathways

To further clarify the necessary safety protocols, the following diagrams illustrate key decision-making processes and workflows for handling DETDA.

Caption: A workflow for the safe handling of DETDA.

Caption: A protocol for responding to DETDA exposure.

By adhering to the guidelines outlined in this document, laboratory personnel can mitigate the risks associated with DETDA and maintain a safe and productive research environment.

References

- 1. Diethyl toluene diamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. gantrade.com [gantrade.com]

- 4. biosynth.com [biosynth.com]

- 5. biapur.ru [biapur.ru]

- 6. doc.diytrade.com [doc.diytrade.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. tri-iso.com [tri-iso.com]

- 9. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]

- 10. DIETHYLTOLUENEDIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]

- 11. redriversupply.us [redriversupply.us]

- 12. echemi.com [echemi.com]

- 13. DIETHYLTOLUENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. sauereisen.com [sauereisen.com]

The Versatility of Diethylmethylbenzenediamine (DETDA) in the Synthesis of Novel Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmethylbenzenediamine (DETDA) is a versatile aromatic diamine that has traditionally been utilized as a chain extender and curing agent in the production of polyurethanes, polyureas, and epoxy resins.[1][2] Its unique molecular structure, characterized by sterically hindered amine groups, imparts a moderate reactivity that allows for controlled polymerization and results in polymers with enhanced mechanical strength, thermal stability, and chemical resistance.[2] This technical guide explores the expanding role of DETDA beyond its conventional applications, focusing on its use as a key monomer in the synthesis of novel and functional polymers with tailored properties for advanced applications.

DETDA in Novel Polymer Architectures

The strategic incorporation of DETDA into polymer backbones has led to the development of new materials with unique performance characteristics. Researchers are increasingly exploring its use in high-performance polymers beyond the traditional thermosets.

Poly(ether imide)s

A significant advancement in the application of DETDA is its use in the synthesis of novel, organo-soluble poly(ether imide)s (PEIs). These high-performance thermoplastics are known for their exceptional thermal stability, mechanical strength, and dielectric properties. The incorporation of DETDA as the diamine monomer, in conjunction with various bis(ether anhydride)s, allows for the synthesis of PEIs with a unique combination of properties.

A one-pot synthesis in benzoic acid has been successfully employed to produce a series of PEIs based on DETDA.[3] This method offers a more efficient and scalable route to these advanced polymers compared to traditional two-step processes. The resulting PEIs have demonstrated excellent solubility in common organic solvents, a critical property for processing and film formation.[3]

Functional Poly(urethane-urea)s

While DETDA is a well-established component in conventional poly(urethane-urea) (PUU) systems, its use in creating novel, functional PUUs is an area of growing interest. By carefully selecting co-monomers and synthesis conditions, it is possible to create PUUs with specific functionalities, such as stimuli-responsiveness or biocompatibility, where the rigidity and thermal stability imparted by DETDA are highly advantageous. Research into PUUs bearing deactivated diamines, which can be activated in situ, opens up possibilities for creating complex polymer architectures where DETDA can play a crucial role in defining the hard segment domains.[4]

Data Presentation: A Comparative Analysis of DETDA-based Polymers

The following tables summarize the quantitative data for various polymers synthesized using DETDA, providing a clear comparison of their key properties.

| Polymer Type | Monomer System | Molecular Weight (Mw) ( g/mol ) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(ether imide) | DETDA + Bis(ether anhydride)s | 6.1–11.3 × 10⁴ | 285–315 | Up to 91.6 | Up to 89.4 | [3] |